molecular formula C18H20O2 B14249931 [1,1'-Biphenyl]-4-pentanoic acid, 2-methyl- CAS No. 230962-32-0

[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-

Cat. No.: B14249931
CAS No.: 230962-32-0
M. Wt: 268.3 g/mol
InChI Key: WVYLRHQIARQWOB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a pentanoic acid chain and a methyl group attached to the biphenyl structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- often utilizes scalable synthetic methodologies. These methods include the Wurtz–Fittig reaction, Ullmann reaction, and Bennett–Turner reaction, which are known for their efficiency in producing biphenyl derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls, which have various applications in organic synthesis and industrial processes .

Scientific Research Applications

[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

230962-32-0

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

5-(3-methyl-4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C18H20O2/c1-14-13-15(7-5-6-10-18(19)20)11-12-17(14)16-8-3-2-4-9-16/h2-4,8-9,11-13H,5-7,10H2,1H3,(H,19,20)

InChI Key

WVYLRHQIARQWOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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